2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide

Molecular Weight Fluorine Content Chromatographic Retention

2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide is a synthetic α-bromo amide belonging to the class of highly fluorinated N-phenylbutanamides. Its structure features a 2-bromobutanamide backbone coupled to a 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl ring, yielding a molecular formula of C₁₁H₇BrF₇NO and a molecular weight of 382.07 g·mol⁻¹.

Molecular Formula C11H7BrF7NO
Molecular Weight 382.07 g/mol
CAS No. 1365964-09-5
Cat. No. B1402830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide
CAS1365964-09-5
Molecular FormulaC11H7BrF7NO
Molecular Weight382.07 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br
InChIInChI=1S/C11H7BrF7NO/c1-2-3(12)10(21)20-9-7(15)5(13)4(11(17,18)19)6(14)8(9)16/h3H,2H2,1H3,(H,20,21)
InChIKeyIYOZHYHUFADSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide (CAS 1365964-09-5): Core Identity and Structural Class


2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide is a synthetic α-bromo amide belonging to the class of highly fluorinated N-phenylbutanamides. Its structure features a 2-bromobutanamide backbone coupled to a 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl ring, yielding a molecular formula of C₁₁H₇BrF₇NO and a molecular weight of 382.07 g·mol⁻¹ . The compound is offered as a research-grade building block with a minimum purity of 95% .

Electrophilic α‑bromo amide building block for nucleophilic displacement
Perfluorinated aryl ring (7 F) for fluorinated probe or library synthesis
Supplier‑documented purity specification for stoichiometric control

2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide: Why In-Class Analogs Cannot Simply Be Interchanged


The unique combination of an electrophilic α‑bromo center and a perfluorinated aromatic ring (seven fluorine atoms) distinguishes this compound from other N‑phenylbutanamides. The tetrafluoro‑trifluoromethyl substitution pattern profoundly alters electron density on the amide nitrogen, modulates hydrogen‑bonding capacity, and increases both molecular weight (+139.95 g·mol⁻¹ vs. the non‑fluorinated parent 2‑bromo‑N‑phenylbutanamide, MW 242.12) [1] and lipophilicity. These factors directly influence reactivity in nucleophilic displacement and cross‑coupling reactions, as well as any downstream biological target engagement. Simply substituting a less‑fluorinated or non‑brominated analog would yield a different reaction intermediate or probe molecule with divergent physicochemical and pharmacological properties .

Non‑fluorinated analogs Lack the strong electron‑withdrawing ring effect, which may alter reactivity at the α‑carbon and amide nitrogen.
Lower‑MW variants Shift HPLC retention and mass defect, complicating analytical tracking and purification workflows.
2,2‑Dimethyl analog Introduces steric hindrance at the α‑carbon, potentially altering substitution kinetics and product distribution.

2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide: Quantifiable Differentiation Evidence vs. Closest Analogs


Molecular Weight and Fluorine Content as a Reactivity and Purification Handle

The target compound possesses a molecular weight of 382.07 g·mol⁻¹, which is 139.95 g·mol⁻¹ greater than the non-fluorinated 2-bromo-N-phenylbutanamide (MW 242.12 g·mol⁻¹) and 50.84 g·mol⁻¹ greater than the 2,2-dimethyl analog (MW 331.23 g·mol⁻¹) . This mass increment arises from seven fluorine atoms versus zero in the parent. The high fluorine loading provides a characteristic mass defect and distinct reverse-phase HPLC retention that facilitates analytical tracking and purification in synthetic workflows. No direct head-to-head biological or reactivity data were identified in the public domain; this evidence is limited to quantitative structural differentiation.

Molecular Weight
Reported
+139.95 g·mol⁻¹ vs. non‑fluorinated parent
Supports LC‑MS tracking and chromatographic purification
Calculated from molecular formula; no orthogonal reactivity data
Molecular Weight Fluorine Content Chromatographic Retention

Vendor-Specified Minimum Purity as a Procurement Benchmark

The commercial specification for this compound includes a minimum purity of 95% as stated by the supplier . This is equivalent to the purity specification reported for the structurally related building block 2-bromo-N-phenylbutanamide (95%) and for the 2,2-dimethyl analog (95%) . No quantitative impurity profile or comparative batch-analysis data are publicly available.

Purity Specification
Specification review
Min. 95% (supplier COA)
Standardized purity floor for stoichiometric calculations
No orthogonal purity method reported
Purity Quality Control Procurement Specification

Perfluorinated Aryl Ring as a Pharmacophore Anchor: Class-Level Stability Inference

The 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl group is employed as a metabolically resistant pharmacophore anchor in patent literature, appearing in amide derivatives targeting neurological and pest-control applications [1][2]. While no direct metabolic stability data exist for the target compound itself, the perfluorinated aryl moiety is class-level recognized for reducing oxidative metabolism at the phenyl ring relative to non-fluorinated or mono-fluorinated analogs [3]. Quantitative comparative metabolic half-life data for the target compound vs. specific analogs are not available in the public domain.

Metabolic Stability Context
Class‑level
7 F atoms on aryl ring (perfluorinated pharmacophore)
May support probe stability in metabolic assays
No direct stability data; inference from class precedent
Metabolic Stability Fluorination Pharmacophore

2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide: Evidence-Based Application Scenarios


Synthetic Intermediate for Fluorinated Bioactive Molecule Libraries

The α-bromo amide functionality serves as an electrophilic handle for nucleophilic displacement (e.g., with amines, thiols, or alkoxides) to generate diverse α-substituted amide libraries. The perfluorinated aryl ring, demonstrated in patent literature as a pharmacophore anchor for neurological and pest-control targets [1][2], can confer metabolic stability and enhanced target binding. Researchers synthesizing focused libraries around the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl scaffold can use this compound as a direct late-stage diversification point.

Analytical Reference Standard for Fluorinated Building Block Characterization

With a molecular weight of 382.07 g·mol⁻¹ and a distinctive isotopic pattern from one bromine and seven fluorine atoms, the compound provides a well-resolved mass-spectrometric signature . It can serve as a retention-time and mass-calibration standard for HPLC-MS methods targeting highly fluorinated small molecules, facilitating quality control of synthetic batches.

Mechanistic Probe for α-Bromo Amide Reactivity Studies

The electron-withdrawing perfluorinated phenyl ring activates the amide carbonyl and influences the reactivity of the α-bromo center. This compound can be used in physical organic chemistry studies to quantify the effect of ring fluorination on SN2 displacement rates at the α-carbon, providing a direct comparison with the non-fluorinated 2-bromo-N-phenylbutanamide (MW 242.12) under identical reaction conditions.

Application
Selection Property
Validation Focus
Fluorinated library synthesis
Electrophilic α‑bromo diversification handle
Nucleophilic displacement reactivity
HPLC‑MS retention‑time standard
High fluorine mass defect signature
Chromatographic retention consistency
α‑Bromo amide reactivity probe
Perfluorinated ring electronic influence
SN2 rate comparison across ring fluorination states
Quote Request

Request a Quote for 2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.